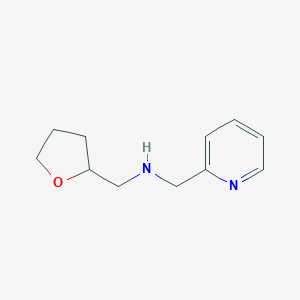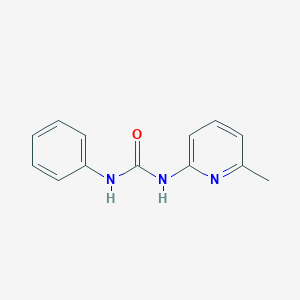![molecular formula C17H13Cl2F2N3O3 B187885 (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone CAS No. 5667-50-5](/img/structure/B187885.png)
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone, also known as ML352, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is essential for the survival of several pathogenic organisms, including the causative agents of malaria, tuberculosis, and leishmaniasis.
Mechanism Of Action
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone exerts its activity by inhibiting the enzyme NMT, which is responsible for the co-translational myristoylation of several proteins, including those involved in the survival and virulence of pathogenic organisms. By inhibiting NMT, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone disrupts the myristoylation of these proteins, leading to their degradation and ultimately the death of the pathogen.
Biochemical And Physiological Effects
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit potent activity against several pathogenic organisms, as mentioned earlier. In addition, the compound has also been shown to exhibit selectivity towards NMT, with minimal effects on other enzymes. This selectivity is important as it reduces the potential for off-target effects and toxicity. In terms of physiological effects, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is its potent activity against several pathogenic organisms. This makes it a promising candidate for the development of new therapeutics for the treatment of diseases such as malaria, tuberculosis, and leishmaniasis. In addition, the compound exhibits good selectivity towards NMT, reducing the potential for off-target effects and toxicity. However, one limitation of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for the research and development of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone. One potential direction is the optimization of the compound for improved potency and selectivity. This could involve the synthesis of analogs of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone and the testing of their activity against pathogenic organisms. Another potential direction is the development of combination therapies that include (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone. This could involve the testing of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone in combination with existing drugs for the treatment of diseases such as malaria, tuberculosis, and leishmaniasis. Finally, the development of formulations for the delivery of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone could also be an important future direction, as this could improve the pharmacokinetic properties of the compound and increase its efficacy.
Synthesis Methods
The synthesis of (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone was first reported by Jiricek et al. in 2012. The compound was synthesized using a multi-step process that involved the reaction of 2-chloro-4,5-difluoroaniline with 2-chloro-4-nitroaniline in the presence of potassium carbonate and copper powder. The resulting intermediate was then reacted with piperazine and 4-chlorobenzaldehyde to yield (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone.
Scientific Research Applications
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. As mentioned earlier, the compound is a potent inhibitor of NMT, which is essential for the survival of several pathogenic organisms. (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has been shown to exhibit potent activity against Plasmodium falciparum, the causative agent of malaria, as well as Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, (2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone has also been shown to exhibit activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
properties
CAS RN |
5667-50-5 |
|---|---|
Product Name |
(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
Molecular Formula |
C17H13Cl2F2N3O3 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H13Cl2F2N3O3/c18-12-9-15(21)14(20)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-13(16)19/h1-2,7-9H,3-6H2 |
InChI Key |
VNGDJFNYLIFVBY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=C(C=C3Cl)F)F |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
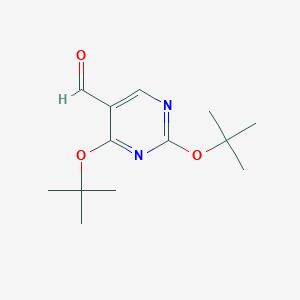
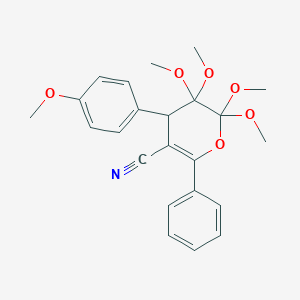

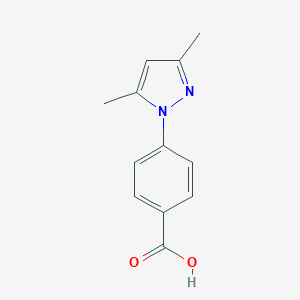

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)



